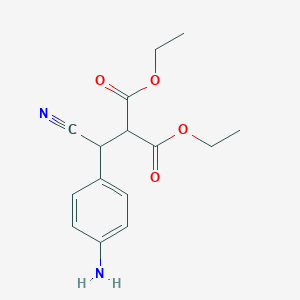
Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate is an organic compound with the molecular formula C15H18N2O4. It is a derivative of malonic acid and contains both an amino group and a cyano group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate typically involves the alkylation of diethyl malonate with an appropriate aryl halide. One common method is the reaction of diethyl malonate with 4-aminobenzyl cyanide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate involves its interaction with various molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The compound can act as a nucleophile in biochemical reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the amino and cyano groups.
Diethyl 2-(4-nitrophenyl)malonate: Contains a nitro group instead of an amino group.
Diethyl 2-(4-chlorophenyl)malonate: Contains a chloro group instead of an amino group.
Uniqueness
Diethyl 2-((4-aminophenyl)(cyano)methyl)malonate is unique due to the presence of both an amino group and a cyano group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
diethyl 2-[(4-aminophenyl)-cyanomethyl]propanedioate |
InChI |
InChI=1S/C15H18N2O4/c1-3-20-14(18)13(15(19)21-4-2)12(9-16)10-5-7-11(17)8-6-10/h5-8,12-13H,3-4,17H2,1-2H3 |
InChI Key |
UJYHSLDTLVOKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=C(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















